2-Methyl-2-nonyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
38986-44-6 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-methyl-2-nonyl-1,3-dioxolane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-13(2)14-11-12-15-13/h3-12H2,1-2H3 |
InChI Key |
VMEIDKJDTJZURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCCO1)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Mechanistic Studies of Dioxolane Formation and Transformations
Kinetics and Mechanisms of Cyclic Acetal (B89532) Formation
The mechanism for this cyclic acetal formation involves several key stages: libretexts.orglibretexts.orgstudy.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-undecanone (B123061) by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org
Nucleophilic Attack by Ethylene (B1197577) Glycol: One of the hydroxyl groups of ethylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon. study.com This results in the formation of a protonated hemiacetal intermediate.
Deprotonation: A base (such as water or another molecule of the alcohol) removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal. libretexts.org
Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair of electrons on the ether oxygen of the hemiacetal facilitates the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. libretexts.org
Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol moiety, now tethered to the molecule, attacks the electrophilic carbon of the oxonium ion. This intramolecular ring-closing step is kinetically favored and forms the five-membered dioxolane ring. libretexts.orgchemtube3d.com
Final Deprotonation: A final deprotonation step, mediated by a base, regenerates the acid catalyst and yields the final product, 2-Methyl-2-nonyl-1,3-dioxolane, along with water. study.com
To drive the equilibrium towards the formation of the acetal, water is typically removed from the reaction mixture using methods like a Dean-Stark apparatus. organic-chemistry.org The use of a diol like ethylene glycol to form a cyclic acetal is entropically and kinetically favored over the use of two separate alcohol molecules. libretexts.orgchemtube3d.com
Table 1: Mechanistic Steps in the Formation of this compound
| Step | Description | Key Intermediate |
| 1 | Acid-catalyzed protonation of the carbonyl oxygen of 2-undecanone. | Protonated Carbonyl |
| 2 | Nucleophilic attack by one hydroxyl group of ethylene glycol. | Protonated Hemiacetal |
| 3 | Deprotonation to form the neutral hemiacetal. | Hemiacetal |
| 4 | Protonation of the hemiacetal's hydroxyl group. | Protonated Hemiacetal |
| 5 | Elimination of a water molecule. | Oxonium Ion |
| 6 | Intramolecular nucleophilic attack by the second hydroxyl group. | Protonated Dioxolane |
| 7 | Deprotonation to yield the final product. | This compound |
Reaction Mechanisms of Dioxolane Ring Cleavage and Stability
The stability of the this compound ring is highly dependent on the pH of the environment. Cyclic acetals are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.orgthieme-connect.de The cleavage of the dioxolane ring is essentially the reverse of its formation, a process known as hydrolysis. nih.gov
The mechanism for acid-catalyzed ring cleavage follows the principle of microscopic reversibility:
Protonation: One of the ether oxygens of the dioxolane ring is protonated by an acid catalyst.
Ring Opening: The protonated ether bond is cleaved, and the ring opens to form a resonance-stabilized carbocation, which is also an oxonium ion. A water molecule then attacks this electrophilic carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to the ether oxygen.
Cleavage: The bond between the carbon and the second oxygen of the original diol is broken, releasing the ketone (2-undecanone).
Deprotonation: The protonated ethylene glycol is deprotonated, regenerating the diol and the acid catalyst.
The stability of the 1,3-dioxolane (B20135) ring is a significant feature. Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts. libretexts.orgchemtube3d.com This enhanced stability is attributed to the intramolecular nature of the ring structure, which makes the reverse reaction (ring opening) less favorable compared to the hydrolysis of an acyclic acetal. However, they are readily cleaved by aqueous acid, which makes them excellent protecting groups for carbonyl compounds in synthesis. organic-chemistry.org
Table 2: Factors Affecting the Stability of the this compound Ring
| Factor | Effect on Stability | Rationale |
| pH | Stable in basic and neutral media; Labile in acidic media. | The ring-opening mechanism requires acid catalysis for the protonation of an ether oxygen. thieme-connect.de |
| Structure | Higher stability compared to acyclic acetals. | The cyclic structure is entropically favored, making ring-opening less likely than for an acyclic analogue. libretexts.org |
| Substituents | The methyl and nonyl groups at the C2 position provide steric hindrance. | Steric bulk around the acetal carbon can influence the rate of approach of hydronium ions, potentially affecting hydrolysis rates. |
| Solvent | Hydrolysis is favored by the presence of excess water. | As water is a reactant in the hydrolysis reaction, its high concentration shifts the equilibrium toward the cleavage products (ketone and diol). libretexts.org |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 2-Methyl-2-nonyl-1,3-dioxolane, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of analogous structures like 2,2-dimethyl-1,3-dioxolane and general chemical shift principles, the predicted proton chemical shifts are as follows:
Dioxolane Ring Protons (-OCH₂CH₂O-): These four protons are chemically equivalent in a time-averaged sense due to the rapid conformational flexibility of the five-membered ring. They are expected to appear as a singlet or a narrow multiplet in the region of 3.8-4.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position will give rise to a sharp singlet, typically observed around 1.3 ppm.
Nonyl Chain Protons (-C₉H₁₉): The protons of the long nonyl chain will produce a series of overlapping multiplets. The methylene group adjacent to the C2 of the dioxolane ring (-C(O)₂-CH₂-) is expected to resonate at approximately 1.6-1.8 ppm. The subsequent methylene groups of the alkyl chain will appear as a broad multiplet in the range of 1.2-1.4 ppm. The terminal methyl group of the nonyl chain will produce a triplet at around 0.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts for the carbon atoms in this compound are:
Quaternary Carbon (C2): The carbon atom at the junction of the methyl and nonyl groups within the dioxolane ring (O-C-O) is expected to have a chemical shift in the range of 108-112 ppm.
Dioxolane Ring Carbons (-OCH₂CH₂O-): The two equivalent methylene carbons of the dioxolane ring are predicted to resonate around 64-66 ppm.
Methyl Carbon (-CH₃): The carbon of the methyl group attached to C2 is expected to appear at approximately 23-26 ppm.
Nonyl Chain Carbons (-C₉H₁₉): The carbons of the nonyl chain will show a series of signals. The methylene carbon attached to C2 will be in the range of 38-42 ppm. The other methylene carbons will appear in the region of 22-32 ppm, and the terminal methyl carbon will be around 14 ppm.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₂CH₂O- | 3.8 - 4.0 | 64 - 66 |
| -CH₃ (on C2) | ~1.3 | 23 - 26 |
| -C(O)₂-CH₂- (nonyl) | 1.6 - 1.8 | 38 - 42 |
| -(CH₂)₇- (nonyl) | 1.2 - 1.4 | 22 - 32 |
| -CH₃ (terminal nonyl) | ~0.9 | ~14 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions arising from the C-H and C-O bonds. Key characteristic absorption bands would include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and nonyl groups, as well as the dioxolane ring.
C-O Stretching: Strong and characteristic bands in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching vibrations of the cyclic ether system. These are often the most intense bands in the spectrum of dioxolanes. A study on 2-methyl-1,3-dioxolane showed a strong rovibrational band near 1150 cm⁻¹, which corresponds to the CH₂ twisting motions kaust.edu.sa.
CH₂ Bending: Absorptions around 1465 cm⁻¹ are expected for the scissoring vibration of the methylene groups.
CH₃ Bending: Bands around 1375 cm⁻¹ are characteristic of the symmetric bending of the methyl group.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. For this compound, the Raman spectrum would also be expected to show:
C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ range.
C-C Stretching: Signals corresponding to the carbon-carbon single bonds of the nonyl chain.
Dioxolane Ring Vibrations: The symmetric breathing and deformation modes of the 1,3-dioxolane (B20135) ring would give rise to characteristic Raman signals. Studies on 1,3-dioxolane have identified characteristic peaks corresponding to the O-C-O bending mode modgraph.co.uk.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | IR (Strong), Raman (Strong) |
| C-O Stretch (Ether) | 1000 - 1200 | IR (Strong) |
| CH₂ Bend (Scissoring) | ~1465 | IR (Medium) |
| CH₃ Bend (Symmetric) | ~1375 | IR (Medium) |
| Dioxolane Ring Breathing/Deformation | Variable | Raman (Characteristic) |
Mass Spectrometry (MS) for Compound Identification and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.
Under Electron Ionization (EI) conditions, this compound will undergo fragmentation to produce a characteristic mass spectrum. The molecular ion peak (M⁺) may be weak or absent due to the instability of the initial radical cation. The fragmentation is expected to be dominated by cleavage of the bonds adjacent to the oxygen atoms and within the long alkyl chain. Key fragmentation pathways for similar 2,2-disubstituted 1,3-dioxolanes include:
Loss of an Alkyl Radical: The most significant fragmentation pathway is often the loss of the larger alkyl group from the C2 position to form a stable oxonium ion. In this case, loss of the nonyl radical (•C₉H₁₉) would lead to a prominent peak at m/z 87, corresponding to the [C₄H₇O₂]⁺ ion.
Loss of a Methyl Radical: Loss of the methyl radical (•CH₃) would result in a peak at m/z 199. The relative intensity of this peak compared to the loss of the nonyl radical will depend on the relative stability of the resulting carbocations and radicals. Generally, the loss of the larger alkyl group is favored miamioh.edu.
Cleavage of the Dioxolane Ring: Fragmentation of the dioxolane ring itself can lead to smaller fragment ions.
Fragmentation of the Nonyl Chain: The long alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is a characteristic pattern for long-chain alkanes libretexts.org.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly suitable for the analysis of this compound in complex mixtures, such as reaction products, environmental samples, or flavor and fragrance formulations.
In a GC-MS analysis, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum confirms its identity. For this compound, its relatively high boiling point due to the long nonyl chain would result in a longer retention time compared to smaller analogues. The use of derivatization techniques may be employed to enhance the volatility and improve the chromatographic behavior of related compounds, such as the parent ketone, for GC-MS analysis researchgate.neth-brs.de.
Other Spectroscopic Techniques for Conformational and Electronic Structure Studies
While NMR, IR, and MS are the primary tools for the structural elucidation of this compound, other spectroscopic techniques can provide deeper insights into its conformational and electronic properties. Computational methods, such as Density Functional Theory (DFT), can be used to predict and complement experimental spectroscopic data, including NMR chemical shifts and vibrational frequencies. These computational studies can also be used to investigate the conformational preferences of the 1,3-dioxolane ring, which can exist in envelope and twist conformations. The presence of the bulky nonyl group may influence the conformational equilibrium of the ring.
Chemical Reactivity and Derivatization Strategies
Acid-Catalyzed Reactions and Hydrolysis
The most characteristic reaction of 2-methyl-2-nonyl-1,3-dioxolane is its hydrolysis under acidic conditions. The 1,3-dioxolane (B20135) moiety serves as a protecting group for the carbonyl function of the parent ketone, 2-undecanone (B123061). This protection strategy is fundamental in organic synthesis, allowing other parts of a molecule to be chemically modified while the ketone group remains inert. The protective group can then be removed by acid-catalyzed hydrolysis to regenerate the original ketone. wikipedia.org
The hydrolysis mechanism is a reversible process that proceeds through several key steps. sci-hub.segla.ac.uk Initially, one of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺) in aqueous acid. chemguide.co.uk This protonation makes the oxygen atom a better leaving group. Subsequently, the C-O bond cleaves, and the five-membered ring opens to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a water molecule. A final deprotonation step yields the parent ketone (2-undecanone) and ethylene (B1197577) glycol, regenerating the acid catalyst. sci-hub.se
The stability of the dioxolane is pH-dependent; it is stable under basic and neutral conditions but labile in the presence of Brønsted or Lewis acids. thieme-connect.de The rate of hydrolysis can be influenced by the concentration of the acid and the reaction temperature. sci-hub.senih.gov
| Catalyst/Reagent | Solvent | Temperature (°C) | Notes |
|---|---|---|---|
| Dilute HCl or H₂SO₄ | Water/THF or Acetone | Room Temperature to Reflux | Standard and common hydrolysis conditions. chemguide.co.uk |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temperature | Often used for both protection and deprotection. chemicalbook.com |
| NaBArF₄ (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) | Water | 30 | A mild catalyst for deprotection. wikipedia.org |
Oxidation Reactions (e.g., Ozonation)
The 1,3-dioxolane ring in this compound is a saturated heterocycle and, like its parent ketone, is generally resistant to oxidation under mild conditions. thieme-connect.de Ozonolysis, a reaction renowned for cleaving carbon-carbon double and triple bonds, does not typically react with saturated ketals. ethz.chresearchgate.net The primary application of ozone in organic chemistry involves the oxidation of unsaturated compounds.
However, the C-H bond adjacent to the two oxygen atoms (at the C2 position) is a potential site for oxidation under more vigorous conditions. While ozone itself is highly reactive towards unsaturated systems, its reaction with saturated cyclic hydrocarbons often requires catalysts or harsh conditions and tends to produce alcohols by insertion into C-H bonds. mdpi.com There are also examples of ozone reacting with ethers to form esters. mdpi.com
Other strong oxidizing agents can force the cleavage of the dioxolane ring. For instance, some cyclic acetals can be oxidized to form hydroxy alkyl esters using reagents like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org Another method involves oxidation with molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) and a cobalt salt, which can convert various acetals into esters. organic-chemistry.org In the case of this compound, such a reaction would be expected to yield 2-hydroxyethyl 2-nonanoate.
Functional Group Interconversions and Derivatization
Strategies for Modification of the 1,3-Dioxolane Ring System
Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other transformations. One significant reaction is cationic ring-opening polymerization, although this is more commonly studied for the unsubstituted 1,3-dioxolane. wikipedia.org In the presence of a strong Lewis or Brønsted acid, the ring can open to form a carbocationic intermediate that propagates by attacking another monomer unit, leading to a polyacetal chain. The presence of bulky substituents at the C2 position, such as the methyl and nonyl groups in this compound, would likely sterically hinder this polymerization process.
Other modifications can involve radical reactions. For example, a thiol-promoted radical addition to imines has been demonstrated for unsubstituted 1,3-dioxolane, where a radical is generated at the C2 position. organic-chemistry.org Applying such a strategy to a 2,2-disubstituted dioxolane is not straightforward as there is no hydrogen atom at the C2 position to abstract.
Derivatization Approaches for Alkyl and Other Peripheral Substituents
The methyl and nonyl groups attached to the C2 position of the dioxolane ring are saturated alkyl chains and possess low chemical reactivity. cbseacademic.nic.in Modifying these groups directly is challenging and typically requires harsh, non-selective reaction conditions, such as free-radical halogenation initiated by UV light. Such reactions would likely lead to a mixture of products, with halogenation occurring at various positions along the nonyl chain, and could potentially compromise the stability of the dioxolane ring itself.
A more practical and controlled approach to introducing functionality into the peripheral substituents would involve starting with a modified ketone precursor before the formation of the dioxolane. For instance, if a derivative with a terminal double bond on the nonyl chain were desired, one would start with undec-10-en-2-one and protect it as its corresponding dioxolane. This allows for a wide range of chemical transformations to be performed on the functional group of the side chain while the carbonyl group remains protected.
Theoretical and Computational Chemistry of 2 Methyl 2 Nonyl 1,3 Dioxolane
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred molecular conformation of 2-Methyl-2-nonyl-1,3-dioxolane. For 2,2-disubstituted 1,3-dioxolanes, the five-membered ring is not planar and can adopt several conformations, often described as envelope and half-chair (or twist) forms.
Computational studies on analogous 2,2-disubstituted 1,3-dioxolanes have shown that the unsymmetrical envelope conformation is often the most stable. researchgate.net In this conformation, one of the carbon atoms of the ethylene (B1197577) glycol fragment is out of the plane formed by the other four atoms. The substitution at the C2 position with both a methyl and a long nonyl group introduces significant steric hindrance. The nonyl group, with its considerable conformational flexibility, will preferentially orient itself to minimize steric interactions with the methyl group and the dioxolane ring.
The electronic structure is characterized by the distribution of electron density and the nature of the molecular orbitals. The two oxygen atoms in the dioxolane ring are regions of high electron density, making them potential sites for interaction with electrophiles. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In acetals, the HOMO is typically associated with the lone pairs of the oxygen atoms, while the LUMO is often an antibonding orbital associated with the C-O bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability.
Table 1: Calculated Conformational Energies of a Generic 2,2-Disubstituted 1,3-Dioxolane (B20135)
| Conformation | Relative Energy (kJ/mol) |
| Unsymmetrical Envelope | 0.0 |
| C_s Symmetric Envelope | 14.2 |
| Half-Chair | 27.3 |
| Data based on ab initio calculations for a model 2,2-disubstituted 1,3-dioxolane. researchgate.net |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound over time. While quantum chemical calculations identify energy minima, MD simulations provide a dynamic picture of how the molecule explores different conformations at a given temperature.
For this compound, MD simulations would reveal the rotational dynamics of the nonyl chain and its influence on the conformation of the dioxolane ring. The long alkyl chain can fold and interact with itself and the dioxolane ring through van der Waals forces. These simulations can map the potential energy surface, identifying the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape changes in different environments, such as in solution or at interfaces. The flexibility of the nonyl group will lead to a complex conformational landscape with multiple low-energy states.
In Silico Modeling for Predicting Chemical Behavior and Interactions
In silico modeling encompasses a range of computational techniques used to predict the chemical and physical properties of molecules and their interactions with other substances. For this compound, these models can predict properties like lipophilicity, solubility, and potential binding affinities to biological targets.
Given its structure with a long nonyl chain, this compound is expected to be highly lipophilic. Quantitative Structure-Property Relationship (QSPR) models can be used to estimate its octanol-water partition coefficient (logP), a key indicator of lipophilicity. The polar dioxolane ring contributes a hydrophilic character, but this is likely overshadowed by the large, nonpolar nonyl group.
In silico models can also predict how this molecule might interact with biological systems. For instance, molecular docking simulations could be used to predict its binding mode and affinity to the active site of an enzyme or a receptor. The combination of a rigid heterocyclic ring and a flexible lipophilic tail is a common motif in molecules that interact with biological membranes.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 214.35 g/mol | - |
| LogP (Octanol-Water) | ~4.5 - 5.5 | QSPR Estimation |
| Polar Surface Area | ~18.5 Ų | Computational Fragment Methods |
| Predicted values are estimates based on computational models and comparison with similar structures. |
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A key reaction for acetals and ketals like this compound is acid-catalyzed hydrolysis.
The generally accepted mechanism for acetal (B89532) hydrolysis involves the protonation of one of the oxygen atoms, followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. chemistrysteps.comresearchgate.net This step is typically the rate-determining step. researchgate.net The carbocation is then attacked by water, leading to a hemiacetal, which is further hydrolyzed to the corresponding ketone (in this case, 2-undecanone) and ethylene glycol.
Quantum chemical calculations can be used to model this reaction pathway. By locating the transition state structures and calculating their energies, the activation energy barrier for the hydrolysis can be determined. The stability of the oxocarbenium ion intermediate is crucial. In the case of this compound, the methyl and nonyl groups attached to the cationic center will influence its stability through inductive effects. Both alkyl groups are electron-donating, which helps to stabilize the positive charge on the carbon atom. However, steric effects from the bulky nonyl group could also play a role in the accessibility of the protonation sites and the subsequent steps of the reaction.
Computational analysis can also explore other potential reaction pathways, such as oxidation or pyrolysis, providing a comprehensive understanding of the chemical reactivity of this compound under various conditions.
Environmental Chemistry and Fate
Degradation Pathways in Environmental Compartments
No specific data on the rate of hydrolysis of 2-Methyl-2-nonyl-1,3-dioxolane under various environmental pH conditions has been found. The stability of the dioxolane ring to hydrolysis is known to be influenced by factors such as pH and the nature of the substituents at the C2 position. Generally, acetals and ketals, such as 1,3-dioxolanes, can undergo acid-catalyzed hydrolysis to the corresponding ketone (in this case, 2-undecanone) and ethylene (B1197577) glycol. However, without experimental data, the specific kinetics of this process for this compound remain unknown.
Information regarding the susceptibility of this compound to direct or indirect photolysis in the atmosphere or aquatic environments is not available. The potential for photolytic degradation would depend on the compound's ultraviolet-visible (UV-Vis) absorption spectrum and the presence of photosensitizing agents in the environment.
There is no published research on the biodegradation of this compound by specific microbial communities or the enzymatic pathways that might be involved in its breakdown. The long nonyl side chain could potentially influence its bioavailability and susceptibility to microbial attack compared to shorter-chain analogues.
Environmental Distribution and Partitioning Behavior
Specific experimental or estimated values for key partitioning coefficients, such as the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc) for this compound, are not available. These parameters are crucial for predicting how the compound would distribute between different environmental compartments, such as water, soil, sediment, and biota. The significant lipophilicity suggested by the nonyl group would likely lead to a high Kow, indicating a tendency to sorb to organic matter and potentially bioaccumulate.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 2-Methyl-2-nonyl-1,3-dioxolane involves the acid-catalyzed reaction of methyl nonyl ketone with ethylene (B1197577) glycol. chemsrc.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes that align with the principles of green chemistry.
Key Research Areas:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, ion-exchange resins, and functionalized silicas, offers significant advantages over homogeneous catalysts. These include ease of separation, reusability, reduced corrosion, and minimized waste generation. Research in this area will likely focus on designing catalysts with optimal pore sizes and acid strengths to maximize the yield and selectivity for the ketalization of long-chain ketones like methyl nonyl ketone.
Biocatalysis: Enzymatic catalysis presents a highly promising green alternative. Lipases and other hydrolases could be explored for their potential to catalyze the formation of this compound under mild reaction conditions, often with high selectivity, reducing the need for protecting groups and minimizing side reactions.
Solvent-Free and Alternative Solvent Systems: Moving away from conventional volatile organic solvents is a key goal. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could significantly improve the environmental footprint of the synthesis.
Advancement in Analytical and Spectroscopic Characterization Techniques
A thorough understanding of the physicochemical properties of this compound is essential for its application. While basic properties are known, advanced analytical and spectroscopic techniques can provide deeper insights into its structure, purity, and behavior.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H26O2 |
| Molecular Weight | 214.34 g/mol |
| Boiling Point | 250.2°C at 760 mmHg |
| Density | 0.884 g/cm³ |
| Flash Point | 97.2°C |
| Refractive Index | 1.436 |
Data sourced from Chemsrc. chemsrc.com
Predicted Spectroscopic Data:
Future research will focus on obtaining detailed experimental spectroscopic data. In the interim, predictions based on similar structures can guide characterization efforts.
Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (at C2) | ~1.3 | s |
| O-CH₂-CH₂-O | ~3.9 | s |
| CH₂ (nonyl chain, α to C2) | ~1.6 | t |
| (CH₂)₇ (nonyl chain) | ~1.2-1.4 | m |
| CH₃ (nonyl chain) | ~0.9 | t |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C2 (ketal carbon) | ~109 |
| O-CH₂-CH₂-O | ~64 |
| CH₃ (at C2) | ~24 |
| CH₂ (nonyl chain, α to C2) | ~38 |
| Nonyl chain carbons | ~22-32 |
| CH₃ (nonyl chain) | ~14 |
Mass Spectrometry Fragmentation:
The mass spectrum of this compound is expected to show characteristic fragmentation patterns for 2,2-disubstituted dioxolanes. The molecular ion peak (M+) at m/z 214 may be weak or absent. Key fragments would likely arise from the loss of the methyl group (M-15) and the nonyl group (M-127), as well as cleavage of the dioxolane ring. High-resolution mass spectrometry will be crucial for confirming the elemental composition of fragments.
Green Chemistry Principles and Sustainable Applications
The unique properties of this compound, particularly its long alkyl chain, open up possibilities for its use in applications aligned with green chemistry principles.
Bio-based Solvents and Formulation Additives: With a growing demand for sustainable alternatives to petroleum-based solvents, long-chain dioxolanes are being investigated for their potential as green solvents. Their low volatility and potential for biodegradability make them attractive candidates for use in formulations for coatings, cleaners, and personal care products.
Sustainable Surfactants: The amphiphilic nature of molecules like this compound, with a polar dioxolane head and a nonpolar nonyl tail, suggests potential as a sustainable surfactant or emulsifier. nih.govnih.govuq.edu.auomnitechintl.com Future research could explore its effectiveness in various applications, from industrial cleaning to enhanced oil recovery.
Renewable Materials: The dioxolane moiety can be incorporated into polymer backbones to create biodegradable materials. The long nonyl chain of this compound could act as a plasticizer or be functionalized to create novel polymers with tailored properties for applications in packaging or agriculture.
Interdisciplinary Research Integrating Dioxolane Chemistry into Advanced Materials and Bio-inspired Systems
The convergence of chemistry with materials science and biology presents exciting opportunities for this compound.
Advanced Materials: The long alkyl chain of this compound can influence the self-assembly and bulk properties of materials. nih.govmdpi.comrug.nl Research into its incorporation into liquid crystals, organogels, and functional polymers could lead to the development of new materials with unique thermal, mechanical, or optical properties. For example, modifying polymer backbones with this long-chain dioxolane could enhance hydrophobicity and alter the material's interaction with biological systems.
Drug Delivery and Biomedical Applications: Dioxolane-containing molecules have been explored for their biological activity. The lipophilic nonyl chain of this compound could be advantageous for the formulation and delivery of hydrophobic drugs. Its potential as a penetration enhancer in transdermal drug delivery systems is an area ripe for investigation. targetmol.com
Bio-inspired Systems: Nature utilizes long-chain molecules for a variety of functions, from forming cell membranes to chemical signaling. Research into bio-inspired systems could leverage the properties of this compound. uq.edu.auacs.orgethz.chnih.govacs.orgnih.gov For instance, its amphiphilic character could be used to create vesicles or micelles that mimic biological structures for encapsulation and controlled release applications.
Q & A
Q. What are the common synthetic routes for 2-Methyl-2-nonyl-1,3-dioxolane, and how can reaction conditions be optimized?
The synthesis of this compound typically involves acetal formation via acid-catalyzed condensation of aldehydes or ketones with diols. For example, analogous dioxolanes like 2-methyl-4-methylene-1,3-dioxolane are synthesized by reacting acetaldehyde with epichlorohydrin, followed by dehydrohalogenation using potassium hydroxide . Optimization includes controlling temperature (e.g., 60–80°C for exothermic reactions), solvent selection (e.g., aprotic solvents to minimize side reactions), and catalyst loading (e.g., 1–5% H₂SO₄). Purity can be enhanced via fractional distillation or recrystallization.
Q. How is this compound characterized structurally and functionally?
Key techniques include:
- IR Spectroscopy : Identifies dioxolane ring vibrations (e.g., ~1130 cm⁻¹ for C-O-C stretching) and absence of ester peaks (e.g., 1730 cm⁻¹) to confirm lack of isomerization .
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl and nonyl groups at C-2) and ring conformation.
- X-ray Diffraction : Determines crystal structure and bond angles, distinguishing it from copolymers or degradation products .
- Elemental Analysis : Validates molecular formula (C₁₃H₂₆O₂) and purity.
Advanced Research Questions
Q. How do solvent compositions influence the hydrolysis mechanisms of this compound?
Solvent polarity and hydrogen-bonding capacity significantly affect hydrolysis kinetics. For example, in water-dioxane mixtures, hydrolysis of analogous 2-methyl-1,3-dioxolane follows an A-1 mechanism (acid-catalyzed ring-opening), while 2-methyl-4-methylene derivatives proceed via A-Sᴇ2 (bimolecular nucleophilic substitution). Kinetic studies show similar solvent effects for both mechanisms, suggesting transition-state stabilization by polar aprotic solvents like dimethyl sulfoxide (DMSO) . Researchers should conduct rate measurements in varying solvent ratios (e.g., 0–90% dioxane) and correlate with Kamlet-Taft parameters to predict reactivity.
Q. What challenges arise in copolymerizing this compound with vinyl or methacrylate monomers?
Copolymerization with monomers like methyl methacrylate (MMA) requires balancing reactivity ratios. For example, 2-methylene-4-phenyl-1,3-dioxolane copolymerizes with MMA via radical initiation, but high acetal content (>20 mol%) leads to nonlinear molecular weight (M_w) trends due to steric hindrance from the nonyl group . Challenges include:
- Side reactions : Alkaline degradation of the copolymer backbone (e.g., 5% NaOH at RT reduces M_w by ~50% in 1 hour).
- Monomer compatibility : Adjusting feed ratios to achieve desired thermal stability and glass transition temperatures (T_g).
Q. How does steric hindrance from the nonyl group affect substitution reactions in this compound?
The bulky nonyl group at C-2 impedes nucleophilic attack at adjacent carbons. For instance, homolytic chlorination of similar dioxolanes (e.g., 1,3-dioxolane) favors 2-chloro derivatives over 4-chloro isomers due to reduced steric strain during transition-state formation . Computational modeling (e.g., DFT) can quantify steric effects using parameters like Tolman cone angles or percent buried volume (%V_ᴮᴱ).
Q. What strategies enhance the stability of this compound in acidic or oxidative environments?
Stability studies under varying pH and oxidant concentrations reveal:
- Acidic conditions : Degradation occurs via ring-opening to form ketones or aldehydes. Buffering with weak bases (e.g., NaHCO₃) slows hydrolysis.
- Oxidative environments : Antioxidants like BHT (butylated hydroxytoluene) reduce radical-mediated decomposition.
- Storage : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent moisture/oxygen ingress .
Methodological Notes
- Experimental Design : Use controlled-variable approaches (e.g., varying initiator concentrations in polymerization) to isolate steric/electronic effects.
- Data Contradictions : Discrepancies in hydrolysis rates may arise from trace impurities; validate via GC-MS or HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
